

Spectroscopic data for 3-(1H-Pyrazol-5-yl)benzotrile

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Compound of Interest

Compound Name: 3-(1H-Pyrazol-5-yl)benzotrile

CAS No.: 149739-51-5

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An In-Depth Technical Guide to the Spectroscopic Characterization of **3-(1H-Pyrazol-5-yl)benzotrile**

Introduction

3-(1H-Pyrazol-5-yl)benzotrile is a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its structure, featuring a pyrazole ring linked to a benzotrile moiety, presents a unique scaffold for developing novel therapeutic agents and functional materials. The precise arrangement of its atoms and the electronic interplay between the two ring systems give rise to distinct spectroscopic signatures. For researchers engaged in the synthesis, optimization, and application of this molecule, a thorough understanding of its spectroscopic profile is paramount for unequivocal structure verification, purity assessment, and quality control.

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-(1H-Pyrazol-5-yl)benzotrile**. As direct experimental spectra for this specific compound are not widely published, this document serves as a predictive guide, grounded in the established principles of spectroscopic analysis and supported by data from structurally related

compounds.[1][2][3] We will explore the anticipated features in Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Furthermore, this guide outlines detailed, field-proven protocols for acquiring this data, establishing a self-validating system for structural confirmation.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering for **3-(1H-Pyrazol-5-yl)benzotrile**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **3-(1H-Pyrazol-5-yl)benzotrile**, both ^1H and ^{13}C NMR will provide definitive information about its structure.

Expertise & Experience: Causality Behind Predictions

The predicted chemical shifts are based on the principle of additive effects from the substituents on both the benzotrile and pyrazole rings. The electron-withdrawing nature of the nitrile group and the pyrazole ring significantly influences the electronic environment of the aromatic protons and carbons, leading to predictable downfield shifts.[1][4] The tautomerism of the pyrazole N-H proton means its signal may be broad and its position variable depending on solvent and concentration.

Predicted ^1H NMR Spectrum (400 MHz, DMSO- d_6)

| Proton (Atom No.) | Predicted Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|-------------------|--|-----------------------------|---------------------------|-------------|--|
| NH (N10-H) | 13.0 - 13.5 | Broad Singlet | - | 1H | Tautomeric proton, exchange broadening is common. Position is highly dependent on solvent and concentration. |
| H2 | ~8.2 | Singlet (or narrow triplet) | $J \approx 1.5-2.0$ Hz | 1H | Ortho to two electron-withdrawing groups (CN and pyrazole), resulting in a significant downfield shift. |
| H6 | ~8.0 | Doublet | $J \approx 7.8$ Hz | 1H | Ortho to the pyrazole substituent. |
| H4 | ~7.9 | Doublet | $J \approx 7.8$ Hz | 1H | Ortho to the nitrile group. |
| H5 | ~7.7 | Triplet | $J \approx 7.8$ Hz | 1H | Meta to both substituents, appears as a triplet due to |

coupling with
H4 and H6.

H12

~7.6

Doublet

 $J \approx 2.5$ Hz

1H

Pyrazole ring
proton,
coupled to
H9.

H9

~6.8

Doublet

 $J \approx 2.5$ Hz

1H

Pyrazole ring
proton,
coupled to
H12. Appears
more upfield
due to its
position
relative to the
benzonitrile
ring.

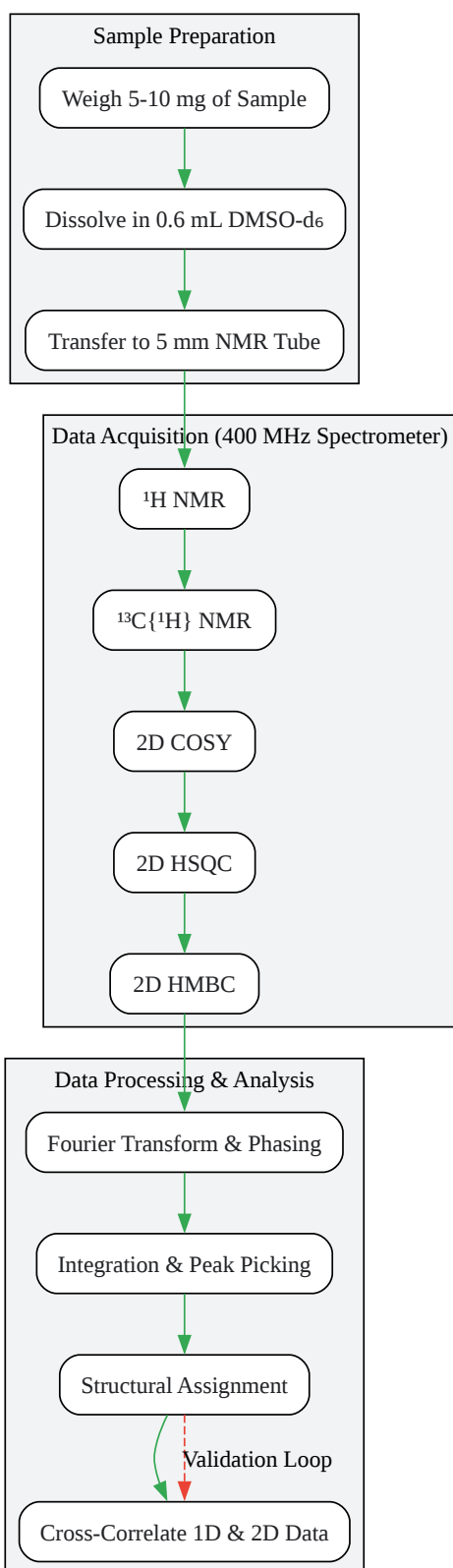
Predicted ^{13}C NMR Spectrum (100 MHz, DMSO- d_6)

| Carbon (Atom No.) | Predicted Chemical Shift (δ , ppm) | Rationale |
|-------------------|--|---|
| C8 | ~150 | Pyrazole carbon attached to the benzonitrile ring. |
| C12 | ~140 | Pyrazole C-H carbon adjacent to two nitrogen atoms. |
| C1 | ~134 | Benzonitrile carbon attached to the pyrazole ring. |
| C4 | ~133 | Benzonitrile C-H. |
| C6 | ~131 | Benzonitrile C-H. |
| C5 | ~130 | Benzonitrile C-H. |
| C2 | ~128 | Benzonitrile C-H. |
| C7 (CN) | ~118 | Nitrile carbon. |
| C3 | ~112 | Benzonitrile carbon attached to the nitrile group. |
| C9 | ~105 | Pyrazole C-H carbon. |

Part 2: Experimental Protocol for NMR Data Acquisition

Trustworthiness: A Self-Validating System

The following protocol is designed to produce high-quality, reproducible NMR data. The combination of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments constitutes a self-validating system, where correlations observed in 2D spectra must be consistent with the 1D assignments, thus confirming the structure unequivocally.



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Caption: Experimental workflow for comprehensive NMR analysis.

Step-by-Step Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of dry **3-(1H-Pyrazol-5-yl)benzotrile** sample.
 - Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).^[5] DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation. Its residual proton signal at ~2.50 ppm can serve as a secondary chemical shift reference.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup (400 MHz Spectrometer):
 - Insert the sample into the spectrometer.
 - Lock onto the deuterium signal of the DMSO-d₆.
 - Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
 - Tune and match the probe for both ¹H and ¹³C frequencies.
- Data Acquisition:
 - ¹H NMR: Acquire a 1D proton spectrum using a standard pulse sequence. A spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 5 seconds are recommended to ensure full relaxation of all protons, especially the broad NH signal.
 - ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 240 ppm) is necessary. A larger number of scans will be required to achieve an adequate signal-to-noise ratio.
 - 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which is crucial for identifying adjacent protons on the benzonitrile and pyrazole rings.

- 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-hydrogen pairs, allowing for the unambiguous assignment of protonated carbons.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is essential for identifying quaternary carbons and piecing together the molecular fragments, for instance, by correlating the pyrazole protons to the benzonitrile carbons.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Key Vibrational Modes

The IR spectrum of **3-(1H-Pyrazol-5-yl)benzonitrile** will be dominated by several characteristic peaks. The nitrile (C≡N) stretch is a sharp, intense band that is easily identifiable. The N-H stretch of the pyrazole will be a broad band in the high-frequency region, while the aromatic C-H and C=C stretches will appear in their respective characteristic regions.^{[6][7][8]}

Predicted IR Absorption Bands (KBr Pellet):

| Wavenumber (cm ⁻¹) | Vibrational Mode | Intensity | Rationale |
|--------------------------------|-----------------------------|---------------|--|
| 3200 - 3400 | N-H Stretch (Pyrazole) | Broad, Medium | Hydrogen bonding in the solid state causes significant broadening. |
| ~3100 | Aromatic C-H Stretch | Medium | Characteristic of sp ² C-H bonds. |
| 2225 - 2235 | C≡N Stretch (Nitrile) | Strong, Sharp | A highly characteristic and reliable band for the nitrile functional group.[9] |
| 1580 - 1610 | C=C and C=N Stretches | Medium-Strong | Overlapping bands from both the pyrazole and benzonitrile rings. |
| 750 - 850 | C-H Out-of-Plane Bending | Strong | The substitution pattern on the benzene ring will influence the exact position of these bands. |

Experimental Protocol for FTIR Data Acquisition

- Sample Preparation (KBr Pellet):
 - Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]
 - Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent pellet.
- Data Acquisition:
 - Record a background spectrum using an empty sample compartment or a blank KBr pellet.

- Place the sample pellet in the spectrometer's sample holder.
- Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula.

Expertise & Experience: Fragmentation and Isotopic Patterns

Using a soft ionization technique like Electrospray Ionization (ESI), the primary observation will be the protonated molecule $[M+H]^+$. The exact mass of this ion, determined by HRMS, serves as a powerful confirmation of the elemental formula.

Predicted Mass Spectrometry Data (ESI-HRMS):

| Parameter | Predicted Value | Rationale |
|------------------------------|-------------------------------------|--|
| Molecular Formula | $\text{C}_{10}\text{H}_7\text{N}_3$ | - |
| Monoisotopic Mass | 169.0640 Da | The exact mass calculated for $\text{C}_{10}\text{H}_7\text{N}_3$. [11] |
| Observed Ion (Positive Mode) | $[M+H]^+$ | Protonation is expected to occur on one of the nitrogen atoms. |
| Predicted m/z of $[M+H]^+$ | 170.0718 | Calculated for $[\text{C}_{10}\text{H}_8\text{N}_3]^+$. |

Experimental Protocol for ESI-HRMS Data Acquisition

- Sample Preparation:
 - Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

- Data Acquisition:
 - Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[6]
 - Acquire the spectrum in positive ion mode. The instrument should be calibrated immediately prior to analysis to ensure high mass accuracy.
 - The measured m/z value should be compared to the theoretical value. A mass accuracy of <5 ppm is required for confident formula assignment.

Part 5: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation between the pyrazole and benzonitrile rings is expected to produce characteristic absorption bands.

Expertise & Experience: Electronic Transitions

The spectrum will likely show $\pi \rightarrow \pi^*$ transitions associated with the aromatic systems. The conjugation between the two rings should result in a bathochromic (red) shift compared to the individual pyrazole and benzonitrile chromophores.[12][13]

Predicted UV-Vis Data (in Methanol):

| λ_{\max} (nm) | Transition Type | Rationale |
|-----------------------|-----------------------|--|
| ~210 nm | $\pi \rightarrow \pi$ | High-energy transition of the aromatic systems.[14] |
| ~250-270 nm | $\pi \rightarrow \pi$ | Lower-energy transition due to the extended conjugated system. |

Experimental Protocol for UV-Vis Data Acquisition

- Sample Preparation:

- Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol).
- Perform serial dilutions to obtain a concentration that gives a maximum absorbance between 0.5 and 1.0 AU.
- Data Acquisition:
 - Use a dual-beam spectrophotometer.
 - Record a baseline spectrum with a cuvette containing only the solvent.
 - Record the sample spectrum over a range of 200-400 nm.

Conclusion

The structural elucidation of **3-(1H-Pyrazol-5-yl)benzotrile** is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. This guide provides a robust framework for predicting, acquiring, and interpreting the NMR, IR, MS, and UV-Vis data for this molecule. By following the detailed protocols and understanding the underlying principles, researchers can confidently verify the synthesis of their target compound. The cross-validation between these orthogonal techniques—from the detailed connectivity map provided by 2D NMR to the precise molecular formula from HRMS and the functional group information from IR—forms a self-validating system that ensures the highest level of scientific integrity and trustworthiness in drug discovery and materials science research.

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